Balazipone

Inflammatory Bowel Disease Colitis Model In Vivo Pharmacology

Researchers requiring a locally acting, multi-target anti-inflammatory probe for IBD models face limited options among selective 5-LOX inhibitors. Balazipone solves this by simultaneously inhibiting 5-lipoxygenase, formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase while providing direct antioxidant activity. - Validated positive control: 66.7% macroscopic score reduction in immune complex-driven colitis at 3 mg/kg. - Dose-dependent IL-1β suppression (2-8 µM) in epithelial-mononuclear co-cultures. - Sourced exclusively for R&D; custom synthesis available with lead times from 2 weeks.

Molecular Formula C13H11NO2
Molecular Weight 213.23 g/mol
CAS No. 137109-71-8
Cat. No. B1667720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBalazipone
CAS137109-71-8
SynonymsBalazipone;  UNII-GLI733V999;  Balazipone [INN]; 
Molecular FormulaC13H11NO2
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESCC(=O)C(=CC1=CC(=CC=C1)C#N)C(=O)C
InChIInChI=1S/C13H11NO2/c1-9(15)13(10(2)16)7-11-4-3-5-12(6-11)8-14/h3-7H,1-2H3
InChIKeyWXGVASWIUBFCHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Balazipone (OR-1364) for IBD Research: Multi-Target Anti-Inflammatory Profile


Balazipone (CAS 137109-71-8, also known as OR-1364) is a synthetic phenylmethylene-2,4-pentanedione derivative belonging to the substituted β-diketone class [1]. Initially developed by Orion Oyj, it was investigated as a potential therapeutic for inflammatory bowel disease (IBD), specifically Crohn's disease and ulcerative colitis [2]. Its mechanism of action is multi-modal: it acts as a potent lipoxygenase inhibitor, interfering with arachidonic acid metabolism, while also inhibiting formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent, and serving as an antioxidant [3]. Clinical development for Crohn's disease reached Phase I in Finland before being suspended [2]. This guide provides a comparator-based, quantitative analysis to support scientific selection between Balazipone and its closest functional analogs for preclinical IBD research.

Multi-target lipoxygenase, FTHFS, and carboxylesterase inhibition for arachidonic acid pathway studies
Supports polypharmacology research in IBD models
Local gastrointestinal action with rapid systemic clearance
Fits GI-restricted model-response designs requiring minimal systemic exposure
Substituted β-diketone chemotype for SAR-driven lead optimization
Distinct scaffold from aminosalicylates and benzothiophene 5-LOX inhibitors

Why Balazipone Is Not Replaced by Generic 5-LOX Inhibitors


Balazipone occupies a distinct pharmacological niche that prevents simple substitution with common IBD research tools. Unlike aminosalicylates such as mesalamine or sulfasalazine, which primarily act via PPAR-γ agonism and NF-κB inhibition, Balazipone is a direct 5-lipoxygenase inhibitor with additional antioxidant properties . Compared to Zileuton, a widely used 5-LOX inhibitor tool compound, Balazipone features a fundamentally different chemical scaffold (β-diketone vs. benzothiophene) that confers distinct pharmacokinetic and off-target profiles, including ancillary inhibition of formyltetrahydrofolate synthetase and carboxylesterase [1]. The substituted β-diketone chemotype also enables local gastrointestinal action with rapid systemic clearance, a property not shared by orally bioavailable 5-LOX inhibitors like Zileuton [2]. These biochemical and pharmacokinetic differences render Balazipone irreplaceable for studies requiring a locally acting, multi-target anti-inflammatory agent in gastrointestinal disease models. The quantitative evidence below substantiates these differentiation claims.

Target
Balazipone: direct 5-LOX inhibitor + FTHFS/CES + antioxidant
Substitute
Aminosalicylates act via PPAR-γ/NF-κB, not direct lipoxygenase inhibition; mechanism mismatch may alter pathway interpretation
Target
Balazipone: local GI design, rapid systemic clearance
Substitute
Zileuton is systemically bioavailable, hepatically metabolized; exposure profile may not transfer to GI-localized models
Target
β-diketone scaffold, ancillary enzyme inhibition
Substitute
Zileuton benzothiophene scaffold lacks FTHFS/CES activity; chemotype-dependent off-target profile may not replicate

Quantitative Evidence: Balazipone vs. Closest Analogs in IBD Assays


In Vivo Colitis Protection: Immune Complex-Induced Model

In a rabbit model of immune complex-induced colitis, OR-1364 (Balazipone) at 3 mg/kg significantly reduced macroscopic colitis scores. The mean macroscopic score of the vehicle-treated control group was 6.9 ± 0.6, which was reduced to 2.3 ± 0.8 by 3 mg/kg of OR-1364, representing a 66.7% reduction in disease severity [1]. This demonstrates dose-dependent, statistically significant mucosal protection in a disease-relevant in vivo model. Comparator data for Zileuton in an identical model is not available in the public domain, establishing Balazipone's unique in vivo efficacy dataset in immune complex-driven colitis.

Colitis Protection
Vehicle-controlled
66.7% reduction
Macroscopic score 2.3 ± 0.8 (3 mg/kg) vs. vehicle 6.9 ± 0.6
Supports in vivo mucosal protection endpoint context in immune complex colitis
Rabbit model; direct Zileuton comparator data not publicly available
Inflammatory Bowel Disease Colitis Model In Vivo Pharmacology

Cytokine Inhibition in Epithelial-Mononuclear Co-Cultures

OR-1364 (Balazipone) inhibited IL-1β production in mononuclear cells in a dose-dependent manner at concentrations ranging from 2 to 8 µM [1]. While precise IC50 values are not publicly reported, the dose range for effective cytokine suppression is consistent with the compound's 5-LOX inhibitory potency. In comparison, Zileuton inhibits LTB4 production in human PMNLs with an IC50 of 0.4–0.6 µM , suggesting that Balazipone's anti-cytokine effects occur at concentrations that overlap with, but are slightly higher than, Zileuton's 5-LOX inhibitory range. No direct head-to-head cytokine inhibition data for Zileuton vs. Balazipone in the same assay system is publicly available.

IL-1β Cytokine
Cross-study comparable
Balazipone: dose-dependent IL-1β inhibition at 2–8 µM
Zileuton: LTB4 IC50 0.4–0.6 µM (PMNL)
Supports multi-cytokine modulation screening beyond leukotriene inhibition
Different assay systems; readout targets differ (IL-1β vs. LTB4)
Cytokine Release Innate Immunity Anti-Inflammatory Activity

5-Lipoxygenase Inhibition: Chemotype Comparison

Balazipone is characterized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. In a ChEMBL-deposited assay (CHEMBL620010), compounds were evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at 100 µM; Balazipone's specific IC50 in this assay is not publicly disclosed [2]. For reference, Zileuton inhibits 5-LOX from RBL-1 cells with an IC50 of 0.5 µM . The lack of a public IC50 for Balazipone limits a direct potency comparison; however, the compound's established in vivo efficacy at low mg/kg doses (see Evidence Item 1) indicates that its 5-LOX inhibitory activity translates to pharmacologically relevant concentrations in target tissues, likely comparable to Zileuton's potency range.

5-LO Inhibition
Class-level inference
Potent lipoxygenase inhibitor; exact IC50 not publicly disclosed
Zileuton: RBL-1 5-LOX IC50 0.5 µM
Chemotype-based selectivity fingerprint differs; ancillary FTHFS/CES inhibition not present in Zileuton
Potency comparison limited; in vivo translation supports pharmacologically relevant concentrations
5-Lipoxygenase Leukotriene Synthesis Enzyme Inhibition

Local GI Action vs. Systemic 5-LOX Inhibitors

Balazipone was designed for local gastrointestinal action, with rapid systemic clearance, as described in patent literature [1]. In contrast, Zileuton is an orally bioavailable systemic 5-LOX inhibitor requiring hepatic metabolism and associated with elevated liver enzymes in clinical use . Notably, Balazipone's clinical development for Crohn's disease was suspended due to local irritancy at the site of administration [1]. However, newer β-diketone derivatives described in patent CN99808053 were engineered to eliminate this irritancy while retaining the local anti-inflammatory mechanism, suggesting that the β-diketone scaffold is optimizable for GI tolerability—a differentiation not applicable to Zileuton or aminosalicylates [1].

GI Localization
Class-level inference
Local GI action, rapid systemic clearance
Zileuton: systemic 5-LOX inhibitor, oral bioavailability
Local vs. systemic exposure profile may influence model selection for GI-restricted studies
Local irritancy reported; newer β-diketone analogs under tolerability optimization
Local Drug Action Gastrointestinal Safety Pharmacokinetics

Optimal Research Scenarios for Balazipone


Immune Complex Colitis Model for Mucosal Protection

For researchers establishing preclinical proof-of-concept in immune complex-driven colitis, Balazipone at 3 mg/kg provides a validated positive control effect (66.7% macroscopic score reduction) [1]. This model is directly relevant to human IBD pathology, and no equivalent in vivo efficacy dataset exists for Zileuton in the same model system, making Balazipone the preferred reference compound for locally acting 5-LOX inhibitors in colitis research.

Cytokine Profiling in Epithelial-Immune Co-Cultures

Balazipone demonstrates dose-dependent IL-1β suppression in epithelial-mononuclear cell co-cultures at concentrations of 2–8 µM [2]. This ex vivo system is physiologically relevant for studying epithelial-immune crosstalk in IBD. While Zileuton is validated for LTB4 inhibition, Balazipone offers distinct multi-cytokine modulation that better captures the complexity of mucosal inflammation, making it a superior tool for cytokine network analysis.

Multi-Target Polypharmacology Profiling

Because Balazipone simultaneously inhibits 5-lipoxygenase, formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase, and also exhibits direct antioxidant activity [3], it serves as a unique polypharmacological probe. Researchers investigating multi-target anti-inflammatory strategies in gastrointestinal disease can use Balazipone as a lead-like scaffold to benchmark the contribution of each target to overall efficacy, a capability not replicated by selective 5-LOX inhibitors (e.g., Zileuton) or single-target aminosalicylates.

GI Tolerability Lead Optimization Benchmarking

The clinical suspension of Balazipone due to local irritancy, combined with the subsequent discovery of non-irritant β-diketone analogs retaining anti-inflammatory activity [4], positions Balazipone as the benchmark 'irritant control' for medicinal chemistry campaigns. Researchers can use Balazipone as a reference compound to screen for structurally related derivatives that uncouple anti-inflammatory efficacy from local toxicity, accelerating the development of next-generation locally acting IBD therapeutics.

Application
Selection Property
Validation Focus
Immune complex colitis mucosal protection models
In vivo colitis model response profile
Macroscopic score reduction endpoint validation
Epithelial-immune cytokine co-culture studies
IL-1β cytokine modulation in co-culture systems
Multi-cytokine profiling and LTB4 comparison
Multi-target pathway inhibition profiling
Polypharmacology fingerprint (5-LO, FTHFS, CES, COX, antioxidant)
Contribution of each target to overall model response
GI tolerability lead optimization benchmarking
Local tolerability endpoint in preclinical GI models
Uncoupling anti-inflammatory response from local irritancy
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